molecular formula C10H12ClNO4S2 B7557129 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

Cat. No. B7557129
M. Wt: 309.8 g/mol
InChI Key: VVNVTWWKONVZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CCT137690, is a small molecule inhibitor that has shown promising results in various preclinical studies. This compound has been extensively studied for its potential as a cancer therapeutic agent due to its ability to selectively inhibit cell division and induce apoptosis in cancer cells.

Mechanism of Action

2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid selectively inhibits the APC/C pathway by binding to the APC/C co-activator protein, Cdc20. This binding prevents Cdc20 from activating the APC/C complex, which is required for the degradation of cyclin B and other cell cycle regulators. As a result, cell division is halted, and cancer cells undergo apoptosis.
Biochemical and Physiological Effects:
2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, colon, lung, and prostate cancer. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, the compound has a short half-life, which may limit its efficacy in vivo. In addition, the synthesis of 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is complex and requires multiple steps, which may make it difficult to scale up for clinical use.

Future Directions

There are several future directions for the research on 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One area of focus is the development of more potent analogs of the compound with longer half-lives. Another area of research is the identification of biomarkers that can predict the response to 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid treatment. In addition, the combination of 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid with other cancer therapies, such as radiation or immunotherapy, is an area of interest for future studies. Finally, the use of 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in other diseases, such as neurodegenerative disorders, is an area of potential exploration.

Synthesis Methods

The synthesis of 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves a multi-step process that starts with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopropylmethylamine to form the amide intermediate, which is subsequently treated with sodium hydride and sulfonyl chloride to yield the final product, 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid.

Scientific Research Applications

2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit the proliferation of cancer cells, including those that are resistant to traditional chemotherapy agents. In addition, 2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to induce apoptosis in cancer cells by targeting the anaphase-promoting complex/cyclosome (APC/C) pathway, which is essential for cell division.

properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-8-3-4-10(17-8)18(15,16)12(6-9(13)14)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNVTWWKONVZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

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